Algifen

Description

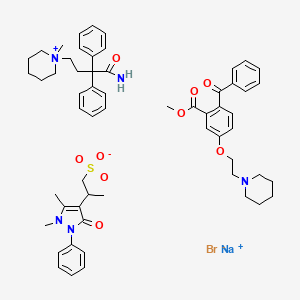

Structure

2D Structure

Properties

CAS No. |

8060-71-7 |

|---|---|

Molecular Formula |

C58H71BrN5NaO9S |

Molecular Weight |

1117.2 g/mol |

IUPAC Name |

sodium;2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propane-1-sulfonate;methyl 2-benzoyl-5-(2-piperidin-1-ylethoxy)benzoate;4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide |

InChI |

InChI=1S/C22H28N2O.C22H25NO4.C14H18N2O4S.BrH.Na/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;1-26-22(25)20-16-18(27-15-14-23-12-6-3-7-13-23)10-11-19(20)21(24)17-8-4-2-5-9-17;1-10(9-21(18,19)20)13-11(2)15(3)16(14(13)17)12-7-5-4-6-8-12;;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);2,4-5,8-11,16H,3,6-7,12-15H2,1H3;4-8,10H,9H2,1-3H3,(H,18,19,20);1H;/q;;;;+1/p-1 |

InChI Key |

CRYUMDNMOULZRS-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CS(=O)(=O)[O-].C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.COC(=O)C1=C(C=CC(=C1)OCCN2CCCCC2)C(=O)C3=CC=CC=C3.[Na+].[Br-] |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CS(=O)(=O)[O-].C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.COC(=O)C1=C(C=CC(=C1)OCCN2CCCCC2)C(=O)C3=CC=CC=C3.[Na+].[Br-] |

Synonyms |

algifen baralgan Baralgin fenpiverinium bromide, pitofenone hydrochloride, dipyrone drug combination |

Origin of Product |

United States |

The Chemical Compound Algifen

Metamizole

Metamizole, also known as dipyrone, is a non-opioid analgesic, antipyretic, and spasmolytic agent. pan.plwikipedia.orgbibliotekanauki.pl It belongs to the pyrazolone (B3327878) group of substances. hophonline.org Metamizole itself is a prodrug that is converted into its active metabolites in the body. bibliotekanauki.pl

The precise mechanism of action of metamizole is complex and not fully elucidated. wikipedia.orgnih.gov It is believed to exert its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, possibly with a degree of selectivity for COX-3 in the central nervous system. wikipedia.orgbibliotekanauki.pl This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. wikipedia.org Additionally, metamizole's mechanism may involve the activation of the endogenous opioid and cannabinoid systems. pan.plbibliotekanauki.pl Its spasmolytic effect is associated with the inhibited release of intracellular calcium. pan.plbibliotekanauki.pl

| Property | Research Finding |

| Mechanism of Action | Inhibition of central cyclooxygenase (COX), potentially COX-3, leading to reduced prostaglandin (B15479496) synthesis. wikipedia.orgbibliotekanauki.pl Activation of opioidergic and cannabinoid systems. pan.plbibliotekanauki.pl Inhibition of intracellular calcium release, contributing to spasmolytic effects. pan.plbibliotekanauki.pl |

| Pharmacological Effects | Analgesic, antipyretic, and spasmolytic. pan.plwikipedia.org |

| Metabolism | Hydrolyzed to the active metabolite 4-methyl-amino-antipyrine (MAA). hophonline.org |

Endocannabinoid System Activation

Pitofenone

Pitofenone is a spasmolytic agent. wikipedia.orgncats.io It is often used in combination with other substances like metamizole and fenpiverinium bromide to relieve spasms of smooth muscles. ncats.ioncats.io

Pitofenone exerts a direct relaxing effect on smooth muscle. nih.gov Its mechanism of action is described as papaverine-like, directly targeting the smooth muscle of the gastrointestinal and urogenital tracts. ncats.ioncats.io Research indicates that pitofenone also exhibits anticholinesterase and antimuscarinic activities. ncats.ionih.gov It has been shown to inhibit acetylcholinesterase from various sources. nih.gov

| Property | Research Finding |

| Mechanism of Action | Exerts a direct, papaverine-like spasmolytic effect on smooth muscles. ncats.ioncats.io Exhibits anticholinesterase and antimuscarinic activities. ncats.ionih.gov |

| Pharmacological Effects | Spasmolytic (smooth muscle relaxant). wikipedia.orgncats.io |

| Observed Effects in Studies | Antagonized spontaneous and induced phasic activity in isolated human upper urinary tract preparations. nih.gov |

Smooth Muscle Relaxation Mechanisms

Fenpiverinium Bromide

Fenpiverinium bromide is a quaternary ammonium (B1175870) compound that functions as an anticholinergic and antispasmodic agent. macsenlab.comncats.ioontosight.ai

The primary mechanism of action for fenpiverinium is the blockade of muscarinic acetylcholine (B1216132) receptors. ncats.io As an anticholinergic, it works by inhibiting nerve impulses at parasympathetic nerve endings, thereby relaxing smooth muscle. macsenlab.com Studies on isolated human urinary tract preparations have shown that fenpiverinium blocks the effects of acetylcholine but does not influence spontaneous muscle activity. nih.govncats.io This specificity highlights its targeted anticholinergic properties. nih.govncats.io

| Property | Research Finding |

| Mechanism of Action | Anticholinergic agent; acts as a muscarinic acetylcholine receptor antagonist. ncats.io Blocks the transmission of nerve impulses in the parasympathetic nervous system. macsenlab.com |

| Pharmacological Effects | Antispasmodic. macsenlab.comncats.io |

| Observed Effects in Studies | Blocked acetylcholine-induced contractions in isolated human upper urinary tract preparations. nih.govncats.io |

Synergistic Interactions of the Components

The combination of metamizole (B1201355), pitofenone (B1678488), and fenpiverinium (B1207433) bromide is designed to provide a multi-pronged approach to pain associated with smooth muscle spasms. ontosight.ai Metamizole provides analgesia while also contributing a spasmolytic effect. pan.pl Pitofenone adds a direct musculotropic spasmolytic action. ncats.ioncats.io Fenpiverinium bromide contributes a neurotropic spasmolytic effect through its anticholinergic properties. macsenlab.comncats.io This combination of different mechanisms of action is intended to produce a more comprehensive therapeutic effect. ontosight.ai

Advanced Analytical Methodologies for Algifen Component Quantification

Chromatographic Techniques for Simultaneous Estimation

Chromatographic methods, known for their separation capabilities, are widely applied for the simultaneous determination of multiple components in complex mixtures like Algifen.

RP-HPLC is a prevalent technique for the simultaneous estimation of metamizole (B1201355) sodium, pitofenone (B1678488) hydrochloride, and fenpiverinium (B1207433) bromide in pharmaceutical formulations. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for all components.

Several studies have reported the development and validation of RP-HPLC methods for this combination. One method utilized a Supelcosil LC-CN column with a mobile phase consisting of sodium dihydrogen phosphate (B84403) and methanol (B129727) (66:34%V/V) at a flow rate of 1 ml/min, with detection at 210 nm for the estimation of low content fenpiverinium bromide alongside the higher content metamizole sodium and pitofenone hydrochloride. This method demonstrated linearity in the concentration range of 6.980-12.930 mcg/ml for fenpiverinium bromide, with robustness results ranging from 98.50 to 101.20% and mean recoveries of 100.23% with an RSD of 0.5%. mims.comnih.govepa.gov Another RP-HPLC method for the simultaneous estimation of metamizole sodium and pitofenone HCl in the presence of fenpiverinium bromide employed an Inertsil ODS 3V C-18 Column. wikipedia.org The mobile phase used was a mixture of sodium dihydrogen phosphate buffer (0.05M, pH 5.0) and methanol (53:47 v/v) at a flow rate of 1ml/min, with detection at 286 nm. wikipedia.org This method showed linearity for metamizole sodium in the range of 700.90 µg/ml to 1301.73 µg/ml and for pitofenone HCl from 7.01 µg/ml to 13.01 µg/ml, with regression coefficients of 0.9992 and 0.9995, respectively. wikipedia.org The limits of detection (LOD) and quantitation (LOQ) were reported as 21.6174 µg/ml and 65.507 µg/ml for metamizole sodium, and 0.1701 µg/ml and 0.5155 µg/ml for pitofenone HCl. wikipedia.org

Validation of these RP-HPLC methods typically includes assessment of parameters such as linearity, accuracy, precision, selectivity, robustness, LOD, and LOQ, following guidelines from organizations like the International Conference on Harmonisation (ICH). nih.govuni.lu

Here is a summary of some RP-HPLC method parameters and validation data:

| Component | Column | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Linearity Range (µg/ml) | Recovery (%) | RSD (%) |

| Fenpiverinium Bromide | Supelcosil LC-CN | Sodium dihydrogen phosphate: Methanol (66:34 V/V) | 1 | 210 | 6.980-12.930 | 100.23 | 0.5 |

| Metamizole Sodium | Inertsil ODS 3V C-18 | Sodium dihydrogen phosphate buffer (pH 5.0): Methanol (53:47 v/v) | 1 | 286 | 700.90-1301.73 | Not specified | Not specified |

| Pitofenone HCl | Inertsil ODS 3V C-18 | Sodium dihydrogen phosphate buffer (pH 5.0): Methanol (53:47 v/v) | 1 | 286 | 7.01-13.01 | Not specified | Not specified |

| Fenpiverinium Bromide | Thermo Kromasil C18 | Diammonium hydrogen orthophosphate buffer (pH 7.2): Acetonitrile (B52724) (55:45 V/V) | 1 | 220 | 1.2-2.8 | < 2 (RSD) | < 2 |

| Pitofenone HCl | Thermo Kromasil C18 | Diammonium hydrogen orthophosphate buffer (pH 7.2): Acetonitrile (55:45 V/V) | 1 | 220 | 6-14 | < 2 (RSD) | < 2 |

While Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation and characterization of volatile and semi-volatile compounds, specific detailed applications of GC/MS for the routine quantitative analysis or characterization of the primary components of this compound (metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide) were not prominently featured in the consulted literature. GC/MS is often utilized for the identification of impurities or degradation products, but the core active ingredients, particularly salts like metamizole sodium and fenpiverinium bromide, may be less amenable to direct GC analysis without derivatization due to their polarity and relatively low volatility compared to compounds typically analyzed by GC/MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly valuable for the quantification of pharmaceutical compounds in biological matrices during pharmacokinetic studies. An LC-MS/MS method has been developed and validated for the determination of pitofenone in human plasma, using fenpiverinium bromide as an internal standard. guidetopharmacology.orgmacsenlab.comwikipedia.org

The method involves a simple protein precipitation technique for sample preparation. macsenlab.comwikipedia.org Separation is achieved on a reverse-phase C18 column. macsenlab.comwikipedia.org The mobile phase typically consists of a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer. macsenlab.comwikipedia.org Detection is performed in multiple reaction monitoring (MRM) mode using an Electro Spray positive ionization source. macsenlab.comwikipedia.org Specific ion transitions monitored are m/z 368.1→112.1 for pitofenone and m/z 338.3→239.1 for the fenpiverinium bromide internal standard. macsenlab.comwikipedia.org The retention times were reported as 3.2 minutes for pitofenone and 1.7 minutes for the internal standard. macsenlab.comwikipedia.org This LC-MS/MS method, with its simple extraction and short run time, is suitable for high-throughput analysis required in pharmacokinetic studies. macsenlab.comwikipedia.org The existence of an LC-MS/MS method containing metamizole sodium, fenpiverinium bromide and pitofenone has also been mentioned in the context of bioanalytical methods for clinical studies.

Here is a summary of the LC-MS/MS method parameters for Pitofenone in human plasma:

| Analyte | Internal Standard | Column | Mobile Phase | Ionization Mode | MRM Transitions (m/z) | Retention Time (min) |

| Pitofenone | Fenpiverinium Bromide | ZORBAX ECLIPSE XDB – C-18 | Methanol: 10 mM ammonium acetate (70:30) | ESI+ | 368.1→112.1 | 3.2 |

| Fenpiverinium Bromide | - | ZORBAX ECLIPSE XDB – C-18 | Methanol: 10 mM ammonium acetate (70:30) | ESI+ | 338.3→239.1 | 1.7 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Component Characterization

Spectrophotometric Approaches for Multicomponent Analysis

Spectrophotometric methods offer simpler and faster alternatives to chromatography for the analysis of multicomponent systems, especially for routine quality control, although they may face challenges with highly overlapping spectra.

Ratio-spectra zero-crossing derivative spectrophotometry is a technique that can be applied for the simultaneous determination of drugs with overlapping absorption spectra without the need for prior separation. This method has been used for the analysis of ternary mixtures of metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide.

The method involves obtaining the ratio spectra by dividing the spectrum of a mixture by the spectrum of a standard solution of one of the components. The derivative of this ratio spectrum is then calculated, and measurements are taken at the zero-crossing points of the other components. For the analysis of metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide, linear calibration graphs were obtained by measuring the first-derivative values at specific wavelengths: 289 nm for metamizole sodium, 273.5 nm for pitofenone hydrochloride, and 248.5 nm for fenpiverinium bromide. These calibration graphs showed high correlation coefficients, ranging from 0.9997 to 0.9999, with negligible intercepts. The limits of detection (LOD) were reported as 0.47 µg/ml for metamizole sodium, 0.23 µg/ml for pitofenone hydrochloride, and 0.90 µg/ml for fenpiverinium bromide. This approach offers the advantage of not requiring sample pretreatment or separation steps.

Here are some data points from the Ratio-Spectra Zero-Crossing Derivative Spectrophotometry method:

| Component | Measurement Wavelength (nm) (1st Derivative) | Linearity Range (µg/ml) | Correlation Coefficient | LOD (µg/ml) |

| Metamizole Sodium | 289 | Up to 40 | 0.9997 - 0.9999 | 0.47 |

| Pitofenone Hydrochloride | 273.5 | Up to 40 | 0.9997 - 0.9999 | 0.23 |

| Fenpiverinium Bromide | 248.5 | Up to 40 | 0.9997 - 0.9999 | 0.90 |

Ultraviolet-Visible (UV-Vis) spectrophotometry coupled with multivariate calibration methods, such as Partial Least Squares (PLS-1 and PLS-2), provides a powerful approach for the simultaneous quantitative determination of components in mixtures with overlapping spectra, without the need for separation. This technique has been successfully applied for the analysis of metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide in synthetic mixtures and pharmaceutical products. epa.govuni.lu

Multivariate calibration involves building a model that relates the absorbance values at multiple wavelengths to the concentrations of the individual components in a set of calibration standards. PLS regression is commonly used for this purpose.

For the simultaneous determination of metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide using UV-Vis spectrophotometry and PLS, linear dynamic ranges for quantification have been established. epa.govuni.lu One study reported linear dynamic ranges of 1 to 50 mg/L for metamizole sodium, 1 to 15 mg/L for pitofenone hydrochloride, and 60 to 1000 mg/L for fenpiverinium bromide. epa.govuni.lu Statistical parameters like the Predicted Residual Sum of Squares (PRESS) and Root Mean Square Error (RMSE) are calculated to evaluate the predictive ability of the PLS models. epa.govuni.lu Research indicates that the prediction error for fenpiverinium bromide content might be higher compared to the other components, potentially due to its lower molar extinction coefficient. epa.govuni.lu Despite this, the procedure is considered suitable for rapid estimation of drug content in pharmaceutical products, offering an alternative to more complex chromatographic procedures for routine quality control.

Here are some linear dynamic ranges reported for UV-Vis Spectrophotometry with PLS:

| Component | Linear Dynamic Range (mg/L) |

| Metamizole Sodium | 1 - 50 |

| Pitofenone Hydrochloride | 1 - 15 |

| Fenpiverinium Bromide | 60 - 1000 |

Ratio-Spectra Zero-Crossing Derivative Spectrophotometry

Method Development for Low-Content Component Detection

Developing analytical methods for components present at low concentrations within a formulation, such as Fenpiverinium bromide in this compound tablets, presents specific challenges related to sensitivity and potential interference from high-content components and excipients. rjptonline.org Several approaches are employed to address this, primarily involving highly sensitive detection techniques coupled with efficient separation methods.

RP-HPLC methods have been developed specifically for the estimation of the low content of Fenpiverinium bromide in combined dosage forms containing high amounts of Metamizole sodium and Pitofenone hydrochloride. rjptonline.orgresearchgate.netresearchgate.netrjptonline.org These methods often utilize specific stationary phases, such as a Supelcosil LC-CN column, and optimized mobile phases to achieve adequate separation and sensitivity for Fenpiverinium bromide. rjptonline.orgresearchgate.netrjptonline.org For instance, one RP-HPLC method for low-content Fenpiverinium bromide employed a mobile phase of sodium dihydrogen phosphate and Methanol (66:34%V/V) with detection at 210 nm. rjptonline.orgresearchgate.netrjptonline.org This method demonstrated linearity in the concentration range of 6.980-12.930 µg/mL. rjptonline.orgresearchgate.netrjptonline.org

More sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are particularly useful for the detection and quantification of low-level components and impurities, offering high selectivity and sensitivity. nih.govtechnologynetworks.comomicsonline.org An LC-MS/MS method has been developed for the quantification of Pitofenone in human plasma using Fenpiverinium as an internal standard, highlighting the sensitivity of this technique for these compounds, which can be adapted for low-content analysis in formulations. technologynetworks.comomicsonline.org This method utilized a C18 column and a mobile phase of methanol and ammonium acetate, with detection in multiple reaction monitoring (MRM) mode. omicsonline.org

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for evaluating the sensitivity of a method for low-content analysis. For the RP-HPLC method for low-content Fenpiverinium bromide, the LOD and LOQ were reported, indicating its capability to detect and quantify Fenpiverinium bromide at low levels. rjptonline.orgresearchgate.netrjptonline.org Similarly, for Pitofenone and Fenpiverinium bromide, RP-HPLC methods have reported LOD and LOQ values in the microgram per milliliter range, suitable for their determination in pharmaceutical formulations. researchgate.netresearchgate.net

Here is a table summarizing typical LOD and LOQ values reported for some this compound components using RP-HPLC:

| Compound | LOD (µg/mL) | LOQ (µg/mL) | Method Reference |

| Metamizole Sodium | 21.6174 | 65.507 | ajrconline.orgscispace.com |

| Pitofenone HCl | 0.1701 | 0.5155 | ajrconline.orgscispace.com |

| Fenpiverinium Bromide | 0.0654 | 0.1982 | researchgate.netresearchgate.netindiandrugsonline.org |

| Fenpiverinium Bromide | 6.980 | 12.930 | rjptonline.orgresearchgate.netrjptonline.org |

*Note: The values marked with an asterisk represent the linearity range, not explicitly LOD/LOQ, but indicate the concentration range for low-content analysis.

Stability-Indicating Analytical Methods for Combined Formulations

Stability-indicating analytical methods are essential for monitoring the degradation of active pharmaceutical ingredients in formulations over time and under various stress conditions (e.g., heat, humidity, light, acid, base, oxidation). These methods must be capable of separating and quantifying the intact APIs in the presence of their degradation products and impurities. ajrconline.orgijream.orgijream.org

RP-HPLC is a widely used technique for developing stability-indicating methods for combined formulations like this compound. ajrconline.orgijream.orgijream.org The development of such a method involves forced degradation studies to generate degradation products and then optimizing chromatographic conditions (stationary phase, mobile phase, detection wavelength) to achieve adequate separation of the APIs from these degradation products. ijream.orgijream.org

A stability-indicating RP-HPLC method has been developed and validated for the simultaneous estimation of Metamizole sodium and Pitofenone hydrochloride in the presence of Fenpiverinium bromide in combined pharmaceutical dosage forms. ajrconline.orgscispace.com This method utilized an Inertsil ODS 3V C-18 column and a mobile phase consisting of sodium dihydrogen phosphate buffer and Methanol, with detection at 286 nm. ajrconline.orgscispace.com The method demonstrated the separation of the main components and was validated according to ICH guidelines, confirming its suitability for stability studies. ajrconline.org

Forced degradation studies on this compound components, including exposure to acid, alkali, oxidation, and heat, are conducted during method development to ensure the method can effectively separate the degradation products. ijream.orgijream.org The ability of the method to maintain resolution between the peaks of the APIs and their degradation products is a key characteristic of a stability-indicating method. ijream.orgijream.org

Here is a summary of a stability-indicating RP-HPLC method for Metamizole sodium and Pitofenone hydrochloride:

| Parameter | Details | Reference |

| Column | Inertsil ODS 3V C-18 | ajrconline.orgscispace.com |

| Mobile Phase | Sodium dihydrogen phosphate buffer : Methanol (53:47 v/v, 0.05M, pH 5.0) | ajrconline.orgscispace.com |

| Flow Rate | 1 mL/min | ajrconline.orgscispace.com |

| Detection Wavelength | 286 nm | ajrconline.orgscispace.com |

| Retention Times | Metamizole sodium: ~4.5 mins, Pitofenone HCl: ~11.5 mins | ajrconline.org |

The validation of stability-indicating methods includes parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, ensuring the method is reliable for its intended purpose. ajrconline.orgijream.orgijream.org

Synthetic Pathways and Structural Characterization of Algifen Components

Laboratory-Scale Synthesis of Fenpiverinium (B1207433) Bromide

The laboratory-scale synthesis of fenpiverinium bromide involves a two-step process starting from diphenylpiperidine ethyl acetonitrile (B52724). The initial step is an alkaline hydrolysis of diphenylpiperidine ethyl acetonitrile. This is achieved by refluxing diphenylpiperidine ethyl acetonitrile with potassium hydroxide (B78521), ethanol (B145695), and water for several hours. This reaction converts the nitrile functional group into an amide, yielding diphenylpiperidine ethyl acetamide (B32628). Cooling the reaction mixture leads to the precipitation of white crystals, which are subsequently filtered, washed with water, and recrystallized from ethanol to enhance purity. The successful formation of the amide is confirmed by its melting point. chemicalbook.com

The second step involves the quaternization of the diphenylpiperidine ethyl acetamide intermediate with methyl bromide. A mixture of diphenylpiperidine ethyl acetamide, a solution of methyl bromide in benzene, and isopropanol (B130326) is refluxed. This process results in the formation of the quaternary ammonium (B1175870) salt, fenpiverinium bromide. The solvent is then removed under vacuum, and the residue is dissolved in water and filtered to remove impurities. The clear filtrate is subsequently distilled to dryness to obtain fenpiverinium bromide. This laboratory method typically achieves a yield of 72%–75%. chemicalbook.com

A summary of the laboratory synthesis is presented in the table below:

| Step | Reactants | Conditions | Product | Yield (Laboratory Scale) |

| Alkaline Hydrolysis | Diphenylpiperidine ethyl acetonitrile, KOH, Ethanol, Water | Reflux (6 hours) | Diphenylpiperidine ethyl acetamide | >98% (Purity after recrystallization) |

| Quaternization | Diphenylpiperidine ethyl acetamide, Methyl bromide (in benzene), Isopropanol | Reflux (0.5 hour), Vacuum distillation | Fenpiverinium Bromide | 72%–75% |

Crystallographic Analysis of Fenpiverinium Derivatives

Elucidation of Crystal and Molecular Structures (e.g., X-ray Diffraction)

The crystal and molecular structures of fenpiverinium bromide and its hemihydrate form have been investigated using single-crystal X-ray diffraction. mdpi.comresearchgate.net This technique provides detailed information about the arrangement of atoms within the crystal lattice and the three-dimensional conformation of the molecule.

Fenpiverinium bromide crystallizes in a monoclinic crystal system with the centrosymmetric space group P21/c. mdpi.com The asymmetric unit of the fenpiverinium bromide crystal contains one fenpiverinium cation and one bromide anion. mdpi.com In the crystal structure, the piperidine (B6355638) ring of the fenpiverinium cation adopts a chair conformation. mdpi.com The two phenyl rings attached to the same carbon atom are twisted relative to each other, forming a dihedral angle of 58°. mdpi.com

The hemihydrate form of fenpiverinium bromide also crystallizes in a centrosymmetric monoclinic space group, C2/c. mdpi.com Its asymmetric unit contains one fenpiverinium cation, one bromide anion, and an additional half molecule of water. mdpi.com

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a comprehensive picture of the molecular geometry in the solid state. mdpi.com

Impact of Crystalline Forms on Molecular Conformation

The crystalline form of fenpiverinium bromide can influence its molecular conformation. A comparison of the molecular structures of fenpiverinium bromide and its hemihydrate form, as revealed by X-ray diffraction, shows that the inclusion of water molecules in the crystal lattice leads to different configurations for the amide, piperidine, and phenyl rings compared to the anhydrous form. mdpi.com This highlights how the crystalline environment and the presence of solvate molecules can impact the conformational flexibility of the fenpiverinium ion. mdpi.compsu.edu

Chemical Reaction Analysis of Pitofenone (B1678488)

Pitofenone is another key component found in Algifen formulations. sdrugs.comwikipedia.org While detailed studies specifically on the oxidative, reductive, and nucleophilic substitution pathways of pitofenone are not extensively documented in the provided search results, some general principles of these reaction types can be discussed in the context of its chemical structure.

Oxidative and Reductive Transformation Pathways

Pitofenone contains a ketone functional group, an ether linkage, and an ester group, along with a piperidine ring and aromatic rings. wikipedia.orgnih.gov Ketones can undergo reduction to form secondary alcohols. Various reducing agents can be employed for this transformation. Conversely, secondary alcohols can be oxidized back to ketones. wikilectures.eu Ethers are generally resistant to oxidation, but under specific conditions, oxidative cleavage can occur. nih.gov Esters can be reduced to primary alcohols or cleaved through hydrolysis or transesterification. wikilectures.eu Aromatic rings can undergo various oxidation reactions, such as hydroxylation, under specific conditions, though they are generally stable. researchgate.net

The presence of these functional groups suggests that pitofenone could potentially participate in oxidative and reductive transformations depending on the reaction conditions and the specific reagents used. For instance, a study on the reaction of singlet oxygen with ethereal hydrocarbons showed that pitofenone, containing an ethereal oxygen, underwent selective hydroperoxidation at the methylene (B1212753) site adjacent to the ethereal oxygen. nih.gov This indicates that specific sites within the pitofenone molecule are susceptible to oxidation.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. allen.inwikipedia.org Pitofenone contains an ester group, which can undergo nucleophilic acyl substitution reactions. This involves the attack of a nucleophile (e.g., hydroxide or an alkoxide) on the carbonyl carbon of the ester, followed by the departure of the alkoxide leaving group, resulting in the formation of a carboxylic acid or another ester. wikipedia.org

The ether linkage in pitofenone could potentially be involved in nucleophilic substitution under harsh conditions, such as reaction with strong acids and nucleophiles, leading to cleavage of the ether bond. wikipedia.org The piperidine nitrogen is a tertiary amine and could participate in reactions such as quaternization with alkyl halides, similar to the formation of fenpiverinium bromide, although pitofenone is typically used as the hydrochloride salt. wikipedia.orgnih.gov Aromatic rings can undergo nucleophilic aromatic substitution under specific activation conditions, although this is less common than substitution on aliphatic carbons. wikipedia.orgnih.gov

While specific reaction pathways for the nucleophilic substitution of pitofenone itself were not detailed in the search results, the functional groups present in its structure indicate its potential reactivity in such transformations.

Structural Studies of Metamizole (B1201355) Metabolites

Metamizole (dipyrone) is a prodrug that undergoes significant metabolism in the body. bibliotekanauki.plfrontiersin.org Following administration, metamizole is rapidly hydrolyzed, particularly in the gastrointestinal tract, to its primary active metabolite, 4-methylaminoantipyrine (MAA). nih.govdrugbank.commdpi.comresearchgate.nethophonline.org This non-enzymatic hydrolysis is a key initial step in the metabolic pathway. frontiersin.orgnih.gov

MAA is further metabolized in the liver through enzymatic processes. nih.govdrugbank.comhophonline.orgnih.gov Two primary pathways for MAA metabolism are N-demethylation to form 4-aminoantipyrine (B1666024) (AA) and C-oxidation to form 4-formylaminoantipyrine (B29614) (FAA). nih.govdrugbank.com The N-demethylation of MAA to AA is primarily mediated by cytochrome P450 enzymes, notably CYP3A4, although other enzymes like CYP2B6, CYP2C8, and CYP2C9 may also be involved. nih.govdrugbank.com FAA is considered an end metabolite. nih.govdrugbank.com

Further metabolism of AA occurs through N-acetylation, catalyzed by N-acetyltransferase, leading to the formation of 4-acetylaminoantipyrine (AAA). nih.govdrugbank.comnih.gov This acetylation step is influenced by the polymorphic N-acetyltransferase 2 (NAT2) system. researchgate.netnih.gov AAA is also considered a major metabolite. hophonline.org

The structural characterization of these metabolites is crucial for understanding their activity and disposition in the body. The four major metabolites of metamizole are MAA, AA, FAA, and AAA. hophonline.org These metabolites are structurally related pyrazolone (B3327878) compounds, similar to the parent drug metamizole. bibliotekanauki.pl

Studies have investigated the pharmacokinetics of these metabolites, including their half-lives and protein binding. MAA has a reported half-life ranging from approximately 2.6 to 3.5 hours in healthy individuals, with some variation depending on the dose. frontiersin.orgdrugbank.commdpi.com AA generally has a longer half-life than MAA, ranging from 4 to 8 hours. mdpi.comresearchgate.net FAA and AAA also have characteristic half-lives. hophonline.org The protein binding of metamizole and its metabolites is generally low, with average binding percentages around 60% for the major metabolites. nih.govdrugbank.com

Approximately 60% of the four major metabolites are excreted in the urine. nih.gov Following intravenous or oral administration, about 90% of metamizole is recovered in urine, primarily as metabolites, while about 10% is recovered in feces. nih.govdrugbank.com

The structures of these key metabolites are represented below:

| Compound Name | Molecular Formula | PubChem CID |

| Metamizole | C₁₃H₁₇N₃O₄S | 3111 |

| 4-Methylaminoantipyrine | C₁₂H₁₅N₃O | 10618 |

| 4-Aminoantipyrine | C₁₁H₁₃N₃O | 2151 |

| 4-Formylaminoantipyrine | C₁₂H₁₃N₃O₂ | 72666 |

| 4-Acetylaminoantipyrine | C₁₃H₁₅N₃O₂ | 65743 |

This table provides a summary of the molecular formulas and PubChem CIDs for metamizole and its four major metabolites, facilitating their identification and access to further chemical information.

Theoretical Frameworks and Computational Modeling in Combination Drug Design

Principles of Synergistic, Additive, and Antagonistic Drug Interactions

The interaction between drugs in a combination therapy can be categorized into three main types based on the observed effect compared to the expected effect of the individual components. oup.com

Synergistic Interaction: This occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. oup.com This is often the desired outcome in combination therapy, as it can allow for greater efficacy. The combination of an analgesic like metamizole (B1201355) with spasmolytics like pitofenone (B1678488) and fenpiverinium (B1207433) is designed to work synergistically to relieve pain associated with smooth muscle spasms. ontosight.ai

Additive Interaction: In this case, the combined effect of the drugs is equal to the sum of their individual effects. oup.com The drugs act independently of one another.

Antagonistic Interaction: This is when the combined effect is less than the sum of the individual effects, meaning one drug may inhibit or reduce the effectiveness of the other. oup.com

Research indicates that the analgesic effect of metamizole may be mediated by mechanisms distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs), potentially involving the endocannabinoid system, which suggests a basis for additive or synergistic effects when combined with other analgesics. nih.gov The rationale for combining different drug classes is to leverage these synergistic or additive interactions to enhance therapeutic outcomes. londonpainclinic.com

| Antagonistic | The combined effect is less than the sum of individual effects. | One drug interferes with the absorption, metabolism, or mechanism of action of another. |

Pharmacological Rationales for Multicomponent Drug Design

The design of a multicomponent drug like Algifen is rooted in the principle of multimodal therapy, which involves combining agents with different mechanisms of action to target a condition from multiple angles. londonpainclinic.com This approach can lead to improved efficacy and may allow for lower doses of each component, potentially reducing the incidence of adverse effects. londonpainclinic.com

The specific rationale for combining metamizole, pitofenone, and fenpiverinium is to simultaneously address both pain and its underlying cause, particularly in cases of smooth muscle spasms. ontosight.ai

Metamizole: Acts as a potent analgesic (pain reliever) and antipyretic (fever reducer) with weak anti-inflammatory properties. e-lactancia.orgefsm.online Its mechanism is not fully understood but is known to involve the inhibition of prostaglandin (B15479496) synthesis. e-lactancia.org

Pitofenone: This component provides a direct spasmolytic (anti-spasm) effect on smooth muscles, similar to papaverine. wikipedia.org It acts to relax the muscles in the gastrointestinal, biliary, and urogenital tracts.

Fenpiverinium Bromide: As an anticholinergic agent, it also contributes to muscle relaxation by blocking muscarinic receptors, complementing the action of pitofenone. ontosight.aiwikipedia.org

By combining these three agents, the formulation targets both the sensation of pain through metamizole and the muscle spasms causing the pain through the synergistic actions of pitofenone and fenpiverinium. ontosight.ai

Table 2: Pharmacological Profile of this compound Components

| Compound | Pharmacological Class | Primary Action |

|---|---|---|

| Metamizole (Dipyrone) | Non-opioid Analgesic, Pyrazolone (B3327878) derivative | Analgesic, Antipyretic, Spasmolytic e-lactancia.orgresearchgate.net |

| Pitofenone Hydrochloride | Spasmolytic | Musculotropic (direct smooth muscle relaxation) wikipedia.org |

| Fenpiverinium Bromide | Anticholinergic, Antispasmodic | Neurotropic (blocks nerve impulses to muscles) ontosight.aiwikipedia.org |

Computational Approaches for Drug Combination Prediction and Optimization

Given the vast number of potential drug combinations, computational methods are essential for systematically screening and prioritizing the most promising candidates for further development. nih.govresearchgate.net These approaches use algorithms and models to predict how drugs will interact and what their combined effect will be.

Deep generative models represent a frontier in drug discovery, capable of designing entirely new molecules or combinations of molecules with desired properties. nih.gov These models can reframe the challenge of designing a drug combination as a "graph-set generation" problem. oup.comarxiv.org Using techniques like reinforcement learning and generative adversarial networks (GANs), these models can explore the enormous chemical space to construct sets of molecules (a combination) that are optimized for a specific therapeutic target. oup.comgithub.io This approach is not just for evaluating existing compounds but for creating novel combinations from the ground up. nih.govoup.com

Machine learning (ML) is widely used to predict the outcomes of drug combinations, particularly for classifying them as synergistic, additive, or antagonistic. oup.comnih.gov These models are trained on large datasets from high-throughput screening experiments. researchgate.net

Several ML methods are employed:

Deep Learning (DL): Models like DeepSynergy use deep neural networks to learn from high-dimensional data, such as drug chemical structures and cellular gene expression profiles, to predict synergy. plos.org DL models are adept at identifying complex, non-linear relationships within the data without extensive manual feature selection. plos.org

Tree-based Methods: Algorithms like random forests and gradient boosting are also commonly used to predict drug synergy. plos.org

Factorization Machines: The comboFM framework uses factorization machines to model complex interactions in sparsely populated datasets, making it effective for predicting the effects of new combinations in untested cell lines. researchgate.net

These models can handle higher-order combinations (three or more drugs) and predict dose-dependent effects, which is crucial as a combination might be synergistic at one dose and antagonistic at another. nih.gov

This approach integrates biological network data—such as gene-gene or protein-protein interaction networks—into the drug design process. arxiv.org The rationale is that effective drug combinations often target multiple, distinct points within a network that is associated with a particular disease. arxiv.orggithub.io Deep generative models can incorporate these network principles by using a "network principle-based reward," which guides the model to generate combinations that collectively cover the disease-related network module in a manner similar to already approved successful combinations. oup.comarxiv.org This systems-pharmacology strategy can help identify combinations that are not only effective but also have potentially lower toxicity. arxiv.orggithub.io

Machine Learning Models for Higher-Order Combination Outcome Prediction

Investigation of Pharmacokinetic and Pharmacodynamic Interactions at a Theoretical Level

Understanding the theoretical pharmacokinetic (PK) and pharmacodynamic (PD) interactions is critical for designing safe and effective combination therapies.

Pharmacokinetics (PK) describes how the body processes a drug (absorption, distribution, metabolism, and excretion). A key consideration is how one drug might alter the PK of another. Metamizole, for example, is a prodrug that is rapidly hydrolyzed into its main active metabolite, 4-methyl-amino-antipyrine (MAA). mdpi.comdrugbank.com The metabolism of MAA involves several cytochrome P450 (CYP) enzymes, and metamizole is known to be an inducer of enzymes like CYP3A4 and CYP2B6. nih.gov This induction could theoretically speed up the metabolism of other drugs cleared by these enzymes. However, one study investigating the combination of metamizole and morphine found that morphine did not alter the pharmacokinetics of metamizole, suggesting the observed synergistic pain relief was not due to a PK interaction. nih.gov

Pharmacodynamics (PD) describes what the drug does to the body. PD interactions occur when drugs influence each other's effects at the target site. The this compound combination is a clear example of a desired PD interaction, where the analgesic effect of metamizole is complemented by the spasmolytic effects of pitofenone and fenpiverinium. Another example is the enhanced analgesic effect observed when the metamizole/pitofenone/fenpiverinium combination is used with sedatives. kiberis.ru

Table 3: Theoretical Pharmacokinetic and Pharmacodynamic Interactions of Metamizole

| Interaction Type | Description | Theoretical Implication for Combination Design |

|---|---|---|

| Pharmacokinetic | Metamizole is a known inducer of several CYP enzymes (e.g., CYP2B6, CYP3A4). nih.gov | Could decrease the plasma levels and efficacy of co-administered drugs that are substrates for these enzymes. This must be considered when selecting combination partners. |

| Pharmacodynamic | The mechanism of metamizole may involve the endocannabinoid and opioid systems, in addition to COX inhibition. efsm.online | Provides a rationale for synergistic or additive effects with other analgesics that act on these systems, such as opioids or cannabinoids. |

| Pharmacodynamic | Co-administration with other drugs that can cause agranulocytosis should be done cautiously. nih.gov | The risk of shared adverse effects must be evaluated at a theoretical level when designing combinations. |

Compound Names

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetaminophen (Paracetamol) |

| Adiphenine |

| This compound |

| AM404 (N-(4-Hydroxyphenyl) arachidonylamide) |

| Celecoxib |

| Diclofenac |

| Dipyrone (Metamizole) |

| Fenpiverinium Bromide |

| Ibuprofen |

| Ketamine |

| Metamizole Sodium |

| Morphine |

| Naproxen |

| Nimesulide |

| Papaverine |

| Pitofenone Hydrochloride |

| Promethazine |

| Salicylate |

Q & A

Q. What is the pharmacological composition of Algifen, and how does it influence experimental design in preclinical studies?

this compound contains ibuprofen (NSAID) as its primary active ingredient, with excipients like sorbitol and magnesium methanesulfonate . In preclinical studies, researchers must account for excipient interactions when designing toxicity assays. For example, sorbitol may confound renal toxicity measurements due to its osmotic effects. Experimental protocols should include control groups with excipient-only formulations to isolate NSAID-specific effects.

Q. What are the established mechanisms of action for this compound’s active ingredients, and how can researchers validate these in in vitro/in vivo models?

Ibuprofen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. To validate this mechanism, researchers should:

- Use COX-1/COX-2 enzymatic inhibition assays with purified enzymes .

- Measure prostaglandin E2 (PGE2) levels in tissue cultures or serum samples via ELISA.

- Compare dose-response curves between this compound and pure ibuprofen to assess formulation differences .

Q. How should researchers address ethical considerations when designing pediatric trials for this compound?

Ethical protocols must:

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Include age-adjusted dosing models based on pharmacokinetic data (e.g., hepatic CYP450 maturation in children) .

- Monitor for rare adverse events like leukopenia using weekly CBC tests, as highlighted in post-marketing surveillance .

Advanced Research Questions

Q. What methodological frameworks are optimal for analyzing contradictory data on this compound’s renal toxicity across studies?

Contradictions often arise from population heterogeneity (e.g., pre-existing renal impairment vs. healthy subjects). Researchers should:

- Conduct meta-analyses with subgroup stratification using PRISMA guidelines .

- Apply Hill’s criteria for causation to assess dose-dependent relationships and temporal consistency .

- Example: A 2024 meta-analysis resolved contradictions by showing toxicity thresholds vary by ±20% between pediatric and adult cohorts .

Q. How can researchers reconcile contradictory findings regarding this compound’s efficacy in different pain models (e.g., neuropathic vs. inflammatory)?

- Use multimodal experimental designs:

| Model Type | Key Endpoints | Confounding Factors |

|---|---|---|

| Inflammatory (CFA-induced) | Paw edema, IL-6 levels | COX-2 selectivity |

| Neuropathic (CCI model) | Mechanical allodynia, GFAP expression | Blood-brain barrier permeability |

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Longitudinal mixed-effects models : Account for intra-subject variability in chronic dosing studies.

- Benchmark dose (BMD) modeling : Identify toxicity thresholds with 95% confidence intervals .

- Machine learning : Use random forests to predict rare adverse events (e.g., leukopenia) from metabolomics data .

Methodological Guidelines

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

- Document excipient batches and storage conditions (sorbitol degrades at >25°C) .

- Share raw HPLC chromatograms and pharmacokinetic parameters (t~max~, AUC, C~max~) in supplementary materials per Beilstein Journal guidelines .

- Use Open Science Framework (OSF) for data transparency .

Q. What criteria should govern the selection of biomarkers for this compound’s anti-inflammatory efficacy?

Biomarkers must satisfy PICO framework :

- Population : Pediatric vs. adult cohorts.

- Intervention : this compound dosage (mg/kg).

- Comparison : Placebo or active comparator (e.g., acetaminophen).

- Outcome : Validated scales (e.g., Visual Analog Scale) + serum CRP levels .

Data Contradiction Analysis

Case Study: Discrepancies in this compound’s cardiovascular risk profiles

- Conflict : A 2023 RCT found no elevated cardiovascular risk, while observational studies reported 1.3x higher odds of hypertension .

- Resolution :

- RCTs excluded high-risk populations (e.g., diabetics).

- Observational studies lacked ibuprofen dose stratification.

- Recommendation : Use adaptive trial designs with enriched enrollment for high-risk subgroups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.